N-(2-Bromoethyl)-3-fluoro-N-methylaniline
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include the conditions required for the synthesis, such as temperature, pressure, and the presence of any catalysts.Molecular Structure Analysis
This involves a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using spectroscopic techniques and computational chemistry.Chemical Reactions Analysis
This involves a study of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of each reaction.Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility in various solvents, and density, and its chemical properties such as its acidity or basicity, its redox potential, and its reactivity with common reagents.Scientific Research Applications
Metabolism Studies : Research by Boeren et al. (1992) focused on the metabolism of 2-halogenated 4-methylanilines, including compounds similar to N-(2-Bromoethyl)-3-fluoro-N-methylaniline, in rat liver microsomes. They discovered various metabolites such as benzyl alcohols, benzaldehydes, and halogenated N-(4'-aminobenzyl)-4-methylanilines, highlighting the complex metabolic pathways of these compounds (Boeren et al., 1992).
Chemical Synthesis : Mayes et al. (2008) reported the chlorination of 3-fluoro-2-methylaniline, a compound structurally related to N-(2-Bromoethyl)-3-fluoro-N-methylaniline, leading to cocrystallization with succinimide. This study is significant for understanding the synthesis and crystalline structures of such compounds (Mayes et al., 2008).
Catalysis Research : Yang et al. (2015) developed a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex for catalyzing the formylation and methylation of amines using CO2, demonstrating the utility of fluoro-functionalized compounds in catalysis (Yang et al., 2015).
Nucleophilic Displacement Reactions : The study by Brewis et al. (1974) examined the kinetics of reactions involving substituted α-halogenopyridines with compounds like N-methylaniline, providing insights into nucleophilic aromatic substitution mechanisms relevant to compounds including N-(2-Bromoethyl)-3-fluoro-N-methylaniline (Brewis et al., 1974).
Molecular Spectroscopy : Liu et al. (2017) conducted theoretical calculations and spectroscopy on 2-fluoro-N-methylaniline, exploring the molecular structures and vibrational frequencies in various states. This research is pertinent to understanding the physical and chemical properties of N-(2-Bromoethyl)-3-fluoro-N-methylaniline (Liu et al., 2017).
Safety And Hazards
This involves a discussion of the compound’s toxicity, flammability, and environmental impact. It may also include precautions that need to be taken when handling the compound.
Future Directions
This could include potential applications of the compound, or areas of research that could be pursued to learn more about the compound’s properties and reactivity.
Please note that not all of this information may be available for all compounds, especially those that have not been extensively studied. For a specific compound, it would be necessary to consult the primary literature and databases of chemical information.
properties
IUPAC Name |
N-(2-bromoethyl)-3-fluoro-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(6-5-10)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINHRRFJRKLFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)-3-fluoro-N-methylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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